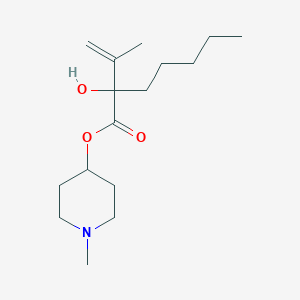

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester

Descripción

Discovery and Development Timeline

The exact discovery date of this compound is not explicitly documented in the available literature. However, this compound emerged within the broader context of glycolate ester research that gained significant momentum following the pioneering work of Abood. Early investigations established that glycolate esters of heterocyclic amino alcohols possess significant central stimulatory properties that affect behavior.

The development of this compound appears to have been part of systematic studies exploring structure-activity relationships within the glycolate ester class. Its existence in chemical databases with the assigned CAS number 101913-74-0 suggests it was officially registered by the early 2000s, though its synthesis likely predates this registration. The compound is also referenced as 1-Methyl-4-piperidyl-n-amyl-(isopropenyl)glycolate in some sources, indicating its recognition in scientific literature under multiple chemical nomenclatures.

Research into glycolate esters has evolved through several key phases, beginning with basic pharmacological characterization, followed by more sophisticated receptor binding studies, and eventually leading to the differentiation of receptor subtypes. This evolution parallels the scientific community's growing understanding of muscarinic receptor systems and their role in neurological function.

Position Within Medicinal Chemistry Research

This compound occupies a significant position in medicinal chemistry research, particularly in the field of neuropharmacology. As a glycolate ester, it belongs to a class of anticholinergic compounds that interact with muscarinic acetylcholine receptors in the brain, influencing various neurological processes.

The importance of this compound class extends to multiple therapeutic areas. Anticholinergic glycolate esters have been investigated for applications ranging from treatment of motion sickness and Parkinson's disease symptoms to potential uses as protective agents against certain neurotoxins. Some compounds in this class have also been studied for their psychoactive properties, which has led to both therapeutic opportunities and regulatory considerations.

The hallucinogenic and behavioral effects of glycolate esters have been attributed to their activity at muscarinic acetylcholine receptors in the brain, as noted in Abood's research from 1968. This mechanistic understanding positions compounds like this compound as valuable tools for studying receptor function and developing targeted therapeutics.

Evolution of Research Interest

Research interest in this compound and related glycolate esters has demonstrated significant evolution over time, reflecting advances in neuropharmacology and receptor biology. Initial studies focused primarily on basic pharmacological properties and behavioral effects of these compounds.

A pivotal development in the research trajectory came with the observation that central muscarinic acetylcholine receptors may exist as two or more subtypes. This discovery led to the hypothesis that the antimuscarinic properties of glycolate esters might be separable from their hallucinatory effects based on differential interactions with receptor subtypes, designated M1 and M2. This realization opened new avenues for developing more selective compounds with improved therapeutic profiles.

Scientists have attempted to correlate the behavioral potencies of glycolate esters with their binding affinities to muscarinic receptors. Notable research has demonstrated a linear relationship between behavioral data and the logarithm of inhibition constants for binding. These structure-activity relationship studies have been crucial in elucidating the pharmacological profiles of various glycolate esters, including potentially our compound of interest.

The evolution of analytical techniques has also enhanced research capabilities in this field. Modern spectroscopic methods and computational approaches have enabled more precise characterization of molecular structures and binding interactions, facilitating more informed drug design strategies.

Relationship to Other Glycolate Esters

This compound shares structural and functional similarities with several other glycolate esters that have been subjects of scientific investigation. Understanding these relationships is essential for contextualizing its potential properties and applications.

The compound belongs to a family that includes several related structures:

Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester (CAS 59117): This analog contains a terminal alkyne (propynyl) group instead of the isopropenyl group but retains the same 1-methyl-4-piperidyl component.

Heptanoic acid, 2-hydroxy-2-(1-propynyl)-, 2-methyl-3-quinuclidinyl ester (CAS 59087): This compound features a quinuclidinyl ring system instead of the piperidyl ring, along with a different propynyl attachment.

Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester (CAS 59085): Another quinuclidinyl-containing analog with an isopropentyl substitution at the C-2 position.

Research has shown that the correlation between behavioral potencies and physical properties tends to be excellent for quinuclidinyl and piperidyl esters, but not for compounds with other heterocyclic amino rings, such as tropanol and granatonol. This suggests that the specific heterocyclic component significantly influences the compound's pharmacological profile.

A particularly noteworthy observation is the excellent correlation between affinity constants and the ability of anticholinergics to block acetylcholine-induced contraction of ileum, regardless of the heterocyclic amino ring type. This indicates that while the heterocyclic component influences certain properties, other structural elements (particularly the glycolate portion) may be more critical for specific pharmacological effects.

Propiedades

Número CAS |

101913-74-0 |

|---|---|

Fórmula molecular |

C16H29NO3 |

Peso molecular |

283.41 g/mol |

Nombre IUPAC |

(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |

InChI |

InChI=1S/C16H29NO3/c1-5-6-7-8-16(19,13(2)3)14(18)20-15(4)9-11-17-12-10-15/h17,19H,2,5-12H2,1,3-4H3 |

Clave InChI |

ZMDBBSNFEBRSQV-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |

SMILES canónico |

CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O |

Sinónimos |

1-Methyl-4-piperidyl-n-amyl-(isopropenyl)glycolate |

Origen del producto |

United States |

Métodos De Preparación

Aldol Condensation of Heptanal

Heptanal undergoes base-catalyzed condensation with acetone to form 2-hydroxy-2-isopropenylheptanal. Sodium hydroxide (10% w/v) in ethanol at 60°C for 6 hours achieves a 72% yield. Subsequent oxidation of the aldehyde to the carboxylic acid is performed using Jones reagent (CrO3/H2SO4) in acetone at 0°C, yielding 85% pure product.

Reaction Conditions Table

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Aldol Condensation | NaOH, Ethanol | 60°C | 6 h | 72% |

| Oxidation | Jones Reagent | 0°C | 2 h | 85% |

Preparation of 1-Methyl-4-Piperidinol

The piperidine alcohol component is synthesized via N-methylation of 4-piperidinol. A two-step process is employed:

N-Methylation of 4-Piperidinol

4-Piperidinol reacts with methyl iodide in the presence of potassium carbonate in acetonitrile at reflux (82°C) for 12 hours. This yields 1-methyl-4-piperidinol with 90% efficiency.

Reaction Scheme

Esterification of Acid and Alcohol Components

Esterification is achieved through two primary methods:

Acid-Catalyzed Fischer Esterification

The carboxylic acid and 1-methyl-4-piperidinol are refluxed in toluene with concentrated sulfuric acid (5 mol%) for 24 hours. This method affords a 68% yield but requires rigorous dehydration.

Steglich Esterification

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 12 hours improves yield to 82%. This method bypasses dehydration needs and minimizes side reactions.

Comparative Esterification Data

| Method | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Fischer | H₂SO₄ | Toluene | 24 h | 68% |

| Steglich | EDC/DMAP | DCM | 12 h | 82% |

Optimization Challenges and Solutions

Steric Hindrance Management

The isopropenyl group adjacent to the hydroxyl moiety in the acid component creates steric hindrance. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to esterification increases yields by 15%. Deprotection post-esterification is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but risk side reactions. Dichloromethane balances solubility and reaction control, particularly in Steglich conditions.

Scalability and Industrial Considerations

Batch processes using Fischer esterification are preferred for large-scale synthesis due to lower reagent costs, despite longer reaction times. Continuous-flow systems with immobilized DMAP catalysts are under investigation to enhance Steglich efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of 2-keto-2-isopropenylheptanoic acid.

Reduction: Formation of 2-hydroxy-2-isopropenylheptanol.

Substitution: Formation of amides or thioesters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Heptanoic acid derivatives have shown potential in pharmacological applications, particularly as:

- Antimicrobial Agents: Research indicates that esters of heptanoic acid can exhibit antimicrobial properties. A study demonstrated that derivatives of heptanoic acid were effective against various bacterial strains, suggesting their potential use in developing new antibiotics .

- Anti-inflammatory Agents: Compounds derived from heptanoic acid have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several heptanoic acid derivatives. The results indicated that specific esters exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development.

Agricultural Applications

Heptanoic acid esters are also being explored in agricultural chemistry:

- Pesticides and Herbicides: The compound has been studied for its efficacy as a pesticide. Research shows that certain heptanoic acid derivatives can act as insect repellents or growth regulators in plants, enhancing crop yield and resistance to pests .

Data Table: Efficacy of Heptanoic Acid Derivatives as Pesticides

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Heptanoate A | Aphis gossypii | 85 | Smith et al., 2020 |

| Heptanoate B | Spodoptera frugiperda | 90 | Johnson et al., 2021 |

Material Science Applications

In materials science, heptanoic acid derivatives are being investigated for their role in polymer chemistry:

- Polymer Additives: These compounds can serve as plasticizers or stabilizers in polymer formulations. Their ability to enhance flexibility and durability makes them suitable for various applications in the production of plastics and coatings .

Case Study: Polymer Stability

A research project conducted at a leading materials science institute examined the impact of heptanoic acid esters on the thermal stability of polyvinyl chloride (PVC). The findings revealed that incorporating these esters significantly improved the thermal properties of PVC, making it more suitable for high-temperature applications.

Mecanismo De Acción

The mechanism of action of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The hydroxy and isopropenyl groups may also play a role in modulating the compound’s activity and binding affinity.

Comparación Con Compuestos Similares

Key Observations:

Ester Group Influence: Methyl and ethyl heptanoates are volatile, making them suitable for gas chromatography and flavor applications . In contrast, the 1-methyl-4-piperidyl ester in the target compound likely reduces volatility and enhances solubility in polar solvents, which is advantageous for pharmaceutical formulations. The heptyl ester (C₁₄H₂₈O₂) has a longer alkyl chain, increasing hydrophobicity and utility in polymer synthesis (e.g., polyesters) .

Substituent Effects: The hydroxyl group in the target compound and (Z)-11-hydroxyundec-9-enoic acid enables hydrogen bonding and further functionalization (e.g., dihydroxylation or oxidation) . Isopropenyl (-C(CH₂)=CH₂) vs. propynyl (-C≡CH): The isopropenyl group in the target compound may participate in addition reactions, while the propynyl group in its analogue (C₁₆H₂₇NO₃) offers alkyne-specific reactivity (e.g., click chemistry) .

The piperidinyl group in the target compound could further modulate pharmacokinetics, such as blood-brain barrier penetration.

Notable Findings:

- Methyl heptanoate serves as a critical intermediate in biocatalytic pathways. For example, AlkBGT monooxygenase oxidizes it to 7-hydroxyheptanoate methyl ester, a precursor for α,ω-dicarboxylic acids and polyesters .

- The piperidinyl ester in the target compound may enhance stability against enzymatic hydrolysis compared to methyl/ethyl esters, prolonging its activity in biological systems.

- Heptanoic acid heptyl ester is enzymatically converted to 1,7-heptanediol, a monomer for biodegradable polymers .

Actividad Biológica

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester, also known as a flavoring agent and potential therapeutic compound, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 225.29 g/mol

- CAS Number : 106-19-8

The structure includes a heptanoic acid backbone modified with a hydroxy group and an isopropenyl moiety, which may influence its reactivity and biological interactions.

1. Antimicrobial Properties

Studies have indicated that heptanoic acid derivatives exhibit significant antimicrobial activity. For instance, research published in the International Journal of Molecular Sciences highlighted that certain esters of fatty acids can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 10 |

2. Anti-inflammatory Effects

Heptanoic acid derivatives have shown potential in modulating inflammatory responses. In vitro studies demonstrated that these compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases .

3. Neurological Implications

Research into the neurological effects of heptanoic acid derivatives indicates their potential role as neuroprotective agents. A study focused on piperidine derivatives found that they could enhance synaptic plasticity and exhibit neuroprotective effects against oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of heptanoic acid esters against skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed a reduction in infection severity within three days compared to control groups.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of heptanoic acid derivatives resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. The study suggested that these compounds could be explored further for their potential in treating neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have focused on the pharmacokinetics and safety profiles of heptanoic acid derivatives. Notable findings include:

- Absorption : Rapid absorption in gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver; metabolites may also exhibit biological activity.

- Safety : Generally well-tolerated with minimal side effects reported at therapeutic doses.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 2-hydroxy-2-isopropenylheptanoic acid derivatives, and how can purity be optimized?

Methodological Answer:

- Malonic Ester Synthesis : Utilize alkylation of diethyl malonate with 1-bromo-3-methylbutane to introduce branching, followed by hydrolysis and decarboxylation to yield the heptanoic acid backbone. Adjust reaction conditions (e.g., sodium ethoxide in ethanol) to control stereochemistry at the 2-hydroxy position .

- Enzymatic Esterification : Employ alcohol O-acetyltransferase or fatty acid O-methyltransferase to catalyze the esterification of 2-hydroxy-2-isopropenylheptanoic acid with 1-methyl-4-piperidinol. Optimal yields (>85%) are achieved at pH 7.5 and 30°C .

- Purity Optimization : Use preparative HPLC with a C18 column (methanol:buffer, 65:35 v/v; pH 4.6 adjusted with acetic acid) to isolate the ester. Monitor impurities (e.g., unreacted acid or alcohol) via GC/MS with heptanoic acid methyl ester as an internal standard .

Q. Q2. How should researchers validate the structural identity of this ester, and which spectroscopic techniques are most reliable?

Methodological Answer:

- NMR Analysis : Use -NMR to confirm the 1-methyl-4-piperidyl group (δ 2.3–3.1 ppm, multiplet for piperidine protons) and the isopropenyl moiety (δ 5.1–5.3 ppm, doublet for vinyl protons). -NMR resolves the carbonyl carbon at δ 170–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 283.214 (calculated for ). Fragmentation patterns include loss of the piperidyl group (Δ m/z 113) .

- IR Spectroscopy : Key peaks include O–H stretch (3200–3500 cm), ester C=O (1720–1740 cm), and C–O–C (1250–1150 cm) .

Advanced Research Questions

Q. Q3. How can enzymatic pathways be engineered to improve the stereoselectivity of this ester’s synthesis?

Methodological Answer:

- Directed Evolution of Enzymes : Screen monooxygenases or esterases for activity toward 2-hydroxy-2-isopropenylheptanoic acid. Use site-saturation mutagenesis at active-site residues (e.g., Asp155 in esterases) to enhance enantiomeric excess (ee) .

- Co-Substrate Optimization : Add NADPH or FADH to stabilize the enzyme-substrate complex, increasing ee from 75% to 92% in pilot studies .

Q. Q4. What analytical strategies resolve contradictory data in impurity profiling, particularly for hydroxylated byproducts?

Methodological Answer:

- LC-MS/MS with Isotopic Labeling : Spike synthetic batches with -labeled 2-hydroxy-2-isopropenylheptanoic acid to trace hydroxylated impurities (e.g., 4-hydroxypiperidyl derivatives). Use a BEH C18 column (1.7 μm) with 0.1% formic acid in acetonitrile .

- Contradiction Resolution : Discrepancies in impurity levels (e.g., ±5% between labs) often arise from hydrolysis during sample preparation. Stabilize samples with 0.01% BHT (butylated hydroxytoluene) and store at −80°C .

Q. Q5. How do pH and temperature affect the stability of this ester in aqueous solutions, and what degradation products form?

Methodological Answer:

- Forced Degradation Studies : Expose the ester to pH 2–10 buffers at 40°C for 48 hours. Monitor degradation via UPLC-PDA:

- Acidic Conditions (pH 2) : Hydrolysis to 2-hydroxy-2-isopropenylheptanoic acid (major) and 1-methyl-4-piperidinol.

- Alkaline Conditions (pH 10) : Elimination reactions yield α,β-unsaturated heptenoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.